2',6'-Dichloro-3'-fluoroacetophenone

Descripción

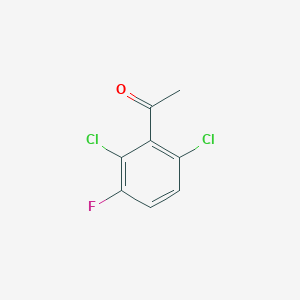

Structure

2D Structure

Propiedades

IUPAC Name |

1-(2,6-dichloro-3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBFZHHRVCPAPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370066 | |

| Record name | 2',6'-Dichloro-3'-fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290835-85-7 | |

| Record name | 1-(2,6-Dichloro-3-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=290835-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',6'-Dichloro-3'-fluoroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290835857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',6'-Dichloro-3'-fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,6-dichloro-3-fluorophenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation of 2 ,6 Dichloro 3 Fluoroacetophenone

Transformations for Complex Molecule Synthesis

2',6'-Dichloro-3'-fluoroacetophenone serves as a versatile building block in organic synthesis, particularly for the construction of complex molecules with pharmaceutical and agrochemical applications. chemimpex.com The presence of the ketone functional group, along with the substituted aromatic ring, allows for a variety of chemical transformations. guidechem.com

The reactivity of the ketone unit is a key feature for synthetic utility. It can undergo several types of reactions:

Reduction: The ketone can be readily reduced to form the corresponding secondary alcohol. guidechem.com

Oxidation: The compound can be oxidized to yield an acid or an ester. guidechem.com

Wittig Reaction: Conversion to an alkene is achievable through the Wittig reaction. guidechem.com

These transformations make this compound a valuable intermediate for introducing the 2,6-dichloro-3-fluorophenyl moiety into larger, more complex structures. chemimpex.com

One notable application is in the synthesis of enantiomerically pure compounds. For instance, it is used as a precursor for the synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a chiral alcohol. chemicalbook.comsigmaaldrich.comchemdad.com This transformation is a critical step in the development of certain biologically active molecules where specific stereochemistry is required.

Furthermore, this compound can be utilized as a starting material for producing other important chemical intermediates. A significant example is its conversion to 2,6-dichloro-3-fluorobenzonitrile (B173952), a key intermediate for various pharmaceuticals and plant protection agents. researchgate.net A highly efficient, manufacturing-scale process for this transformation has been developed, demonstrating its industrial relevance. researchgate.net

Table 2: Exemplary Transformations of the Ketone Group

| Reaction Type | Product | Reagent Example | Reference |

|---|---|---|---|

| Reduction | (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol | Not specified | chemicalbook.comsigmaaldrich.comchemdad.com |

The ability to undergo these diverse transformations underscores the importance of this compound as a versatile intermediate in medicinal chemistry and organic synthesis. chemimpex.comguidechem.com

Applications in Advanced Organic Synthesis

Building Block in Medicinal Chemistry

In the pharmaceutical industry, 2',6'-dichloro-3'-fluoroacetophenone is a crucial intermediate for creating a range of therapeutic agents. chemimpex.com Its structure allows for precise chemical modifications, leading to the development of new drugs. chemimpex.com

This compound is an important precursor in the synthesis of various Active Pharmaceutical Ingredients (APIs). chemimpex.com For instance, it is a key starting material in the production of the enantiomerically pure form of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a significant step in creating certain therapeutic drugs. chemicalbook.comsigmaaldrich.com The synthesis of crizotinib (B193316) analogs, a type of cancer treatment, also utilizes this compound.

Researchers utilize this compound as a fundamental building block in the creation of new and innovative therapeutic agents. chemimpex.com Its ability to participate in various chemical reactions allows for the construction of complex molecules designed to interact with specific biological targets within the body. chemimpex.com

The compound serves as an intermediate in the development of drugs aimed at reducing inflammation and relieving pain. chemimpex.com While specific drug names are not detailed in the available research, its role as a precursor is highlighted in the broader context of creating anti-inflammatory and analgesic medications. chemimpex.com

Intermediate in Agrochemical Development

Beyond pharmaceuticals, this chemical compound is also instrumental in the agricultural sector. chemimpex.com

This compound is used in the formulation of agrochemicals, including products designed to protect crops from weeds (herbicides) and fungal diseases (fungicides). chemimpex.com Its incorporation into these formulations contributes to enhanced agricultural productivity by safeguarding crops. chemimpex.com

Crop Protection Applications

The structural characteristics of this compound make it a valuable precursor in the development of agrochemicals. It is utilized in the formulation of various crop protection agents, including fungicides and herbicides. sigmaaldrich.com The presence of halogen atoms on the aromatic ring is a common feature in many active agrochemical ingredients, often enhancing their biological activity and stability. The use of this compound allows for the creation of complex molecules designed to protect crops from diseases and pests, thereby contributing to improved agricultural yields. sigmaaldrich.com

Synthesis of Pesticides

As a versatile chemical intermediate, this compound is a starting material for the synthesis of new and effective pesticides. Its reactive ketone group and substituted aromatic ring allow for various chemical modifications, leading to the development of a diverse range of pesticidal compounds. sigmaaldrich.com Research in this area focuses on creating targeted pesticides that are effective against specific pests while minimizing environmental impact.

Material Science Applications

Production of Specialty Polymers and Resins

In the field of material science, this compound is used in the manufacturing of specialty polymers and resins. chemicalbook.comchemdad.com The incorporation of this fluorinated and chlorinated building block into polymer chains can significantly enhance the properties of the final material. These specialty polymers often exhibit improved durability and resistance to various environmental factors, making them suitable for high-performance applications. sigmaaldrich.com

Use in Coatings and Adhesives

The specialty polymers and resins derived from this compound find direct application in the formulation of advanced coatings and adhesives. sigmaaldrich.com These products benefit from the enhanced durability and environmental resistance conferred by the unique chemical structure of the starting material. sigmaaldrich.com Such coatings can provide superior protection against corrosion, weathering, and chemical exposure, while the adhesives can offer stronger and more reliable bonding for a variety of substrates.

Development of Dyes

Currently, there is no readily available information from the searched sources that specifically documents the use of this compound in the development of dyes.

Synthesis of Key Intermediates for Other Industrial Chemicals

One of the primary roles of this compound is to serve as a precursor in the synthesis of other important industrial chemical intermediates. For example, it is a key starting material in the production of 2,6-dichloro-3-fluorobenzonitrile (B173952). google.com This transformation is achieved through a multi-step process that involves the chlorination of the acetyl group followed by ammonolysis and dehydration. google.com

Furthermore, this compound can be reduced to form (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. sigmaaldrich.comchemicalbook.comchemdad.com This chiral alcohol is a crucial intermediate in the synthesis of various biologically active molecules. The reduction of the ketone functionality is a common and efficient transformation.

Preparation of 2,6-dichloro-3-fluorobenzonitrile

A significant application of this compound is its use as a precursor for the synthesis of 2,6-dichloro-3-fluorobenzonitrile, an important intermediate for pharmaceuticals and agricultural chemicals. researchgate.net Research has led to the development of efficient, scalable processes for this conversion, starting from the readily available acetophenone (B1666503) derivative. researchgate.net

One documented method involves a multi-step synthetic pathway. google.com This process begins with the chlorination of the methyl group of this compound, followed by subsequent reactions to form the nitrile. A detailed, three-step process has been outlined: google.com

Chlorination: The starting material, this compound, undergoes chlorination in a glacial acetic acid/sodium acetate (B1210297) system using chlorine gas. This step targets the α-carbon of the acetyl group, yielding α,α,α,2,6-pentachloro-3-fluoroacetophenone. google.com

Ammonolysis: The resulting pentachloro-intermediate is then treated with ammonia (B1221849) gas in an organic solvent. This ammonolysis reaction converts the trichloromethyl group into a benzamide (B126), forming 2,6-dichloro-3-fluorobenzamide. google.com

Dehydration: In the final step, the 2,6-dichloro-3-fluorobenzamide is dehydrated to produce the target molecule, 2,6-dichloro-3-fluorobenzonitrile. This is achieved by reacting the benzamide with a dehydrating agent like bis(trichloromethyl) carbonate in the presence of an organic amine catalyst. google.com

Table 1: Synthesis of 2,6-dichloro-3-fluorobenzonitrile from 2,6-dichloro-3-fluorobenzamide

| Dehydrating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Bis(trichloromethyl) carbonate | Triethylamine | Dichloromethane | Reflux | 2.5 | 92 |

| Bis(trichloromethyl) carbonate | N,N-dimethylformamide | Toluene | 80 | 0.5 | 85 |

| Bis(trichloromethyl) carbonate | N,N-dimethylformamide | Toluene | 30 | 0.5 | 93 |

This data is based on findings from patent CN102531961B. google.com

Synthesis of Other Fluorinated Building Blocks

The utility of this compound extends beyond the synthesis of a single nitrile. It is recognized as a key aryl fluorinated building block, which are compounds that serve as fundamental units in the construction of a wide range of fluorine-containing molecules. sigmaaldrich.comalfa-chemistry.comchemdad.com The presence of fluorine in organic molecules can significantly enhance their biological activity, making such building blocks highly valuable in medicinal and agricultural chemistry. anr.fryoutube.com

A primary example of its application is in the synthesis of chiral alcohols. Specifically, this compound can be used to prepare the enantiomerically pure (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. sigmaaldrich.comchemicalbook.comchemdad.com This transformation is typically achieved through the reduction of the ketone group, a common reaction for acetophenone derivatives. guidechem.com Such chiral alcohols are crucial intermediates in the synthesis of complex, biologically active compounds, where specific stereochemistry is often essential for efficacy. chemimpex.com

The reactivity of the ketone group allows for various other transformations, including conversion to an alkene via the Wittig reaction or oxidation to an acid or ester, further broadening its applicability as a versatile building block in organic synthesis. guidechem.com The strategic placement of halogen atoms also allows for participation in cross-coupling reactions, enabling the construction of more complex molecular architectures.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,6-dichloro-3-fluorobenzonitrile |

| (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol |

| α,α,α,2,6-pentachloro-3-fluoroacetophenone |

| 2,6-dichloro-3-fluorobenzamide |

| Bis(trichloromethyl) carbonate |

| Triethylamine |

| N,N-dimethylformamide |

| Chlorine |

| Glacial acetic acid |

| Sodium acetate |

| Ammonia |

| Dichloromethane |

Spectroscopic and Computational Characterization for Research

Spectroscopic Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure and confirming the identity of 2',6'-Dichloro-3'-fluoroacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for confirming the structural integrity of this compound. While comprehensive, publicly available spectra for this specific compound are limited, chemical shifts can be predicted based on the known effects of its functional groups. In situ NMR has been used to confirm regioselectivity during its synthesis.

¹H NMR is expected to show a singlet for the methyl (–CH₃) protons and complex splitting patterns for the two aromatic protons due to coupling with each other and with the fluorine atom. ¹³C NMR would provide distinct signals for each of the eight carbon atoms, with their chemical shifts influenced by the attached halogens and the carbonyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | ||

| Acetyl Protons (–C(O)CH₃) | ~2.6 | Singlet |

| Aromatic Protons (Ar–H) | 7.2 - 7.8 | Complex multiplets due to H-H and H-F coupling |

| ¹³C NMR | ||

| Carbonyl Carbon (–C (O)CH₃) | >195 | |

| Acetyl Carbon (–C(O)C H₃) | ~26-30 | |

| Aromatic Carbons (Ar–C) | 110 - 140 | Positions and splittings influenced by Cl and F substituents |

Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. A product specification sheet for this compound confirms that its IR spectrum conforms to its structure. thermofisher.com The spectrum is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include a strong absorption for the carbonyl (C=O) group, characteristic peaks for aromatic C-H and C=C bonds, and absorptions in the fingerprint region corresponding to C-Cl and C-F bonds.

Table 2: Characteristic Infrared Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1680 - 1715 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-F | Stretch | 1000 - 1350 |

| C-Cl | Stretch | 600 - 800 |

Source: Inferred from general IR data for acetophenones and halogenated aromatics. nist.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. The molecular weight of this compound is 207.03 g/mol . sigmaaldrich.combldpharm.com

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 207. Due to the presence of two chlorine atoms, a characteristic isotopic pattern ([M+2]⁺ and [M+4]⁺) would be visible, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes. A common fragmentation pathway for acetophenones is the cleavage of the bond next to the carbonyl group, which would lead to the formation of a prominent acylium ion. chemguide.co.uklibretexts.org

Table 3: Expected Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment Ion | Notes |

| 207/209/211 | [C₈H₅Cl₂FO]⁺ | Molecular ion peak cluster showing the Cl₂ isotope pattern. |

| 192/194/196 | [C₇H₂Cl₂FO]⁺ | Loss of the methyl group (•CH₃). |

| 164/166 | [C₆H₂Cl₂F]⁺ | Loss of the acetyl group (•COCH₃). |

| 43 | [CH₃CO]⁺ | Acylium ion, often a base peak in acetophenones. |

Computational Chemistry Studies

Computational methods provide deep insights into the molecule's electronic structure and its potential interactions, guiding further experimental research.

Molecular Modeling of Interactions with Biological Targets

This compound is a precursor for various biologically active compounds. chemimpex.com Molecular modeling techniques, such as molecular docking, are used to predict and analyze how this molecule or its derivatives interact with biological targets like enzymes and receptors.

Research indicates that the molecule's functionality plays a crucial role in these interactions:

Hydrogen Bonding : The ketone group can act as a hydrogen bond acceptor, interacting with amino acid residues in the active sites of enzymes.

Halogen Bonding : The chlorine and fluorine atoms can participate in halogen bonds, which are non-covalent interactions that can significantly influence the binding affinity and specificity of the compound to its target.

These computational models are vital for structure-activity relationship (SAR) studies, helping to rationalize the biological activity of derivatives and to design new, more potent molecules.

Quantum Theory Calculations

Quantum theory calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of this compound. These calculations can predict various molecular characteristics before synthesis and experimental analysis.

Applications of DFT for this compound include:

Geometric Optimization : Determining the most stable three-dimensional conformation of the molecule.

Electronic Properties : Calculating the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and the electrostatic potential. These are key to understanding the molecule's reactivity. karazin.ua

Spectroscopic Prediction : Simulating vibrational frequencies to aid in the assignment of experimental IR and Raman spectra.

Reaction Mechanisms : Modeling transition states to understand regioselectivity in synthetic reactions, such as the specific placement of halogen atoms on the aromatic ring.

These theoretical calculations provide a fundamental understanding of the molecule's behavior and are invaluable for predicting its reactivity and designing synthetic pathways. karazin.ua

Structure-Activity Relationship (SAR) Studies via Computational Methods

The unique structural characteristics of this compound, specifically the placement of halogen atoms on the phenyl ring, make it a candidate for computational structure-activity relationship (SAR) studies. Such studies are crucial in drug discovery for understanding how the chemical structure of a compound influences its biological activity.

Computational modeling, such as Density Functional Theory (DFT) calculations, can provide insights into the molecule's reactivity. For instance, the steric hindrance from the two chlorine atoms at the 2' and 6' positions, combined with the electronic effects of the fluorine and chlorine atoms, significantly influences the molecule's interactions. These features are known to enhance reactivity in certain reactions, like asymmetric hydrogenation.

The biological activity of this compound is likely influenced by its ability to form specific interactions with biological targets. The ketone group can act as a hydrogen bond acceptor, while the halogen atoms may participate in halogen bonding, both of which can affect the compound's binding affinity and specificity to enzymes or receptors. nih.gov

While specific SAR studies for this compound are not extensively documented in public literature, the methodologies for such analyses are well-established. Quantitative Structure-Activity Relationship (QSAR) models, for example, could be developed for derivatives of this compound to correlate structural features with biological activities. nih.gov Such models are valuable for predicting the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective compounds.

Pharmacodynamics and Pharmacokinetics Predictions

Various computational platforms and methodologies, such as PASS (Prediction of Activity Spectra for Substances), PreADMET, and pkCSM, are available to predict the ADMET properties of molecules. epa.gov These tools utilize large datasets of known compounds to build models that can forecast the likely behavior of new chemical entities.

For a compound like this compound, these predictive models could estimate several key parameters. For instance, its potential for oral bioavailability can be assessed using rules like Lipinski's Rule of Five, and its ability to permeate biological membranes, such as the intestinal lining (Caco-2 permeability) or the blood-brain barrier, can also be computationally modeled. raco.catbrazilianjournals.com.br

Furthermore, predictions can be made regarding its metabolic fate. Computational systems can identify potential sites of metabolism on the molecule and predict which cytochrome P450 (CYP) enzymes are likely to be involved in its breakdown. nih.gov Toxicological endpoints, such as the potential for mutagenicity or carcinogenicity, can also be estimated using various in silico models. nih.gov

It is important to note that while these in silico predictions are valuable for prioritizing compounds in the early stages of research, they are theoretical and require experimental validation.

Mechanistic Investigations of Biological Activity

Molecular Targets and Interactions

The primary biological activity of 2',6'-Dichloro-3'-fluoroacetophenone stems from its capacity to interact with a variety of molecular targets, such as enzymes and receptors. The presence of two chlorine atoms and one fluorine atom on the phenyl ring significantly modulates its chemical properties and biological interactions.

This compound is recognized for its ability to bind to the active sites of various enzymes. This interaction is foundational to its role as a modulator of enzyme activity. Researchers have utilized this compound as an intermediate in the development of novel therapeutic agents, including anti-inflammatory and analgesic drugs, which function by targeting specific enzymes and receptors within biological pathways. chemimpex.com Its utility as a precursor for biologically active compounds highlights its potential in drug discovery and development. chemimpex.com

A key feature of the compound's interaction mechanism is the ability of its ketone group (C=O) to act as a hydrogen bond acceptor. This allows it to form hydrogen bonds with the active sites of enzymes, thereby influencing their catalytic activity. This type of non-covalent interaction is crucial for the stable binding of small molecules to protein targets.

Table 1: Summary of Molecular Interactions

| Structural Feature | Type of Interaction | Biological Significance |

| Ketone Group | Hydrogen Bonding (Acceptor) | Influences enzyme activity by binding to active sites. |

| Halogen Atoms (Cl, F) | Halogen Bonding, Increased Lipophilicity | Affects binding affinity and specificity for molecular targets. |

Biological Pathways and Cellular Responses

The interactions of this compound at the molecular level translate into broader effects on biological systems and cellular functions.

As a versatile chemical intermediate, this compound is used to synthesize a range of biologically active compounds. chemimpex.com Its application extends to the development of pharmaceuticals and agrochemicals, such as herbicides and fungicides. chemimpex.com This indicates that the core structure of the compound can be modified to interact with various biological systems across different organisms. chemimpex.com

The compound has been specifically investigated for its role as an enzyme inhibitor. By binding to enzymes, it can effectively modulate their activity, which in turn impacts the biochemical pathways they regulate. Studies have noted its relevance in pathways associated with inflammation and cancer, where targeted enzyme inhibition is a key therapeutic strategy. The ketone unit within its structure can be chemically modified, for instance, by reduction to an alcohol, allowing for the synthesis of diverse molecules that can influence various cellular processes. guidechem.com

Comparative Studies with Similar Compounds

The unique substitution pattern of this compound imparts distinct properties when compared to other halogenated acetophenones. These differences are evident in both their biological activities and chemical reactivities.

Comparison with Mono-substituted Halogenated Acetophenones

Studies on various halogenated acetophenones have revealed significant differences in their biological efficacy based on the degree and position of halogen substitution. For instance, in the context of nematicidal activity against the root-knot nematode M. incognita, di-substituted acetophenones have shown potent effects. Notably, 2,4-dichloroacetophenone was identified as a highly effective nematicidal agent. nih.gov In contrast, most mono-substituted acetophenones at the para-position exhibited weak activity against barnyard grass and Chinese amaranth. nih.gov

This suggests that the presence of multiple halogen substituents can significantly enhance certain biological activities. The increased lipophilicity and altered electronic properties conferred by additional halogens on the phenyl ring likely play a crucial role in their enhanced bioactivity. While direct comparative biological studies involving this compound are not extensively detailed in the available literature, the enhanced reactivity observed in chemical studies suggests a similar trend in biological systems. The steric and electronic effects from the 2',6'-dichloro-3'-fluoro substitution pattern are known to make the compound highly reactive in certain chemical transformations, such as asymmetric hydrogenation, when compared to mono-halogenated analogs like 4'-fluoroacetophenone.

| Compound | Substitution Pattern | Observed Biological/Chemical Property |

| This compound | Di-chloro, mono-fluoro | Enhanced reactivity in asymmetric hydrogenation compared to mono-halogenated analogs. |

| 2,4-Dichloroacetophenone | Di-chloro | Potent nematicidal agent. nih.gov |

| Mono-substituted Acetophenones (para) | Mono-halogenated/other | Weak activity against barnyard grass and Chinese amaranth. nih.gov |

| 4'-Fluoroacetophenone | Mono-fluoro | Slower conversion in reductive amination compared to this compound. |

Analysis of Distinct Chemical Reactivity Patterns

The chemical reactivity of acetophenones is significantly influenced by halogenation, which in turn can provide insights into their potential biological interactions. Halogen atoms alter the electronic distribution and steric environment of the molecule, affecting how it interacts with other molecules, including biological targets.

A study on the hydrogen bonding preferences of phenol (B47542) with various halogenated acetophenones demonstrated that halogenation has a pronounced effect on the docking site of intermolecular interactions. nih.gov The spectra of these complexes allow for a clear distinction between different phenyl group stacking arrangements, which are influenced by the resulting hydrogen bond strength. nih.gov This indicates that the specific halogenation pattern on the acetophenone (B1666503) ring directs its non-covalent interactions, a fundamental aspect of molecular recognition at biological targets.

The reactivity of the ketone group in this compound is a key aspect of its chemical behavior. This group can be reduced to an alcohol using reducing agents or oxidized to form other functional groups. Furthermore, the halogen atoms on the aromatic ring can be substituted under specific conditions. A notable reaction is the further chlorination of this compound to yield α,α,α,2,6-pentachloro-3-fluoroacetophenone, demonstrating the reactivity of the acetyl group's α-carbon.

The distinct reactivity of this compound is also highlighted in synthetic applications. For example, in asymmetric hydrogenation reactions, the 2',6'-dichloro-3'-fluoro substitution pattern is critical for achieving high enantioselectivity, a crucial factor in the synthesis of chiral drugs. This enhanced reactivity and selectivity compared to less substituted analogs underscore the unique chemical nature imparted by its specific halogenation pattern.

Derivatives and Analogs of 2 ,6 Dichloro 3 Fluoroacetophenone in Research

Synthesis of Functionalized Derivatives

The structural framework of 2',6'-Dichloro-3'-fluoroacetophenone provides two primary sites for chemical modification: the acetyl group (the acetophenone (B1666503) moiety) and the substituted phenyl group (the aromatic ring).

The acetyl group, with its reactive methyl and carbonyl components, is a frequent target for derivatization. guidechem.com A variety of chemical transformations can be applied to this part of the molecule to introduce new functional groups and build more complex structures.

Key reactions involving the acetophenone moiety include:

Reduction: The ketone group can be readily reduced to a secondary alcohol, 1-(2,6-dichloro-3-fluorophenyl)ethanol (B1320395), using reducing agents like sodium borohydride (B1222165). guidechem.com This alcohol can then serve as a starting point for further reactions, such as esterification. In one documented synthesis, 1-(2,6-dichloro-3-fluorophenyl)ethanol was used to synthesize the parent this compound via an oxidation reaction. guidechem.com

Oxidation: Under appropriate conditions, the acetyl group can be oxidized to form derivatives like 2',6'-dichloro-3'-fluorobenzoic acid or its corresponding esters.

Condensation Reactions: The methyl group of the acetophenone can participate in condensation reactions. For instance, condensation with dimethylformamide dimethyl acetal (B89532) (DMADMF) yields an intermediate enaminone, which can subsequently react with hydrazine (B178648) to form pyrazole (B372694) derivatives. galchimia.com

Wittig Reaction: The ketone can be converted into an alkene through the Wittig reaction, offering a method to extend the carbon chain and introduce a double bond. guidechem.com

Haloform Reaction: A notable industrial application involves the conversion of this compound into 2,6-dichloro-3-fluorobenzonitrile (B173952), a valuable pharmaceutical intermediate. This transformation can be achieved via a haloform reaction, followed by subsequent steps. researchgate.net

Table 1: Examples of Reactions at the Acetophenone Moiety

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Reduction | Sodium Borohydride | Secondary Alcohol | |

| Oxidation | Varies | Carboxylic Acid / Ester | |

| Condensation | DMADMF, Hydrazine | Pyrazole | galchimia.com |

| Wittig Reaction | Phosphonium Ylide | Alkene | guidechem.com |

| Haloform & Subsequent Steps | Base, Halogen | Benzonitrile | researchgate.net |

Modifying the already substituted aromatic ring presents a greater challenge due to the deactivating effect of the three halogen substituents. These electron-withdrawing groups make electrophilic aromatic substitution difficult. However, nucleophilic aromatic substitution (SNAr) is a possible route for further functionalization, where a nucleophile replaces one of the halogen atoms, typically a chlorine. The viability and regioselectivity of such reactions depend heavily on the reaction conditions and the nature of the nucleophile.

Exploration of Structure-Activity Relationships (SAR) in Derivatives

The synthesis of various derivatives of this compound is crucial for conducting structure-activity relationship (SAR) studies. SAR investigations systematically explore how specific changes in a molecule's structure affect its biological activity or physical properties.

For example, in the development of potential phosphodiesterase (PDE) inhibitors, a series of bis-Schiff base derivatives were synthesized from a related starting material, 2,4-dihydroxyacetophenone. nih.gov By creating derivatives with different substituents on the aromatic rings (e.g., nitro, chloro, hydroxyl groups), researchers were able to identify which chemical features enhanced or diminished the inhibitory activity against PDE-1 and PDE-3 enzymes. The study found that the position and electronic nature of these substituents significantly influenced the compound's potency. nih.gov

Similarly, in the search for new antibiotics, a series of pyrazole thioether derivatives were synthesized and tested as inhibitors of the bacterial enzyme DapE. nih.gov By modifying the amide portion of the molecule, researchers could probe the enzyme's active site and determine which functional groups led to the strongest binding and inhibition. This systematic approach is fundamental to the rational design of more effective therapeutic agents. nih.gov

Application of Derivatives in Advanced Studies

Derivatives originating from this compound are employed as critical intermediates in the synthesis of complex molecules for advanced research, particularly in medicinal and agrochemical fields. chemimpex.com

A significant application is in the synthesis of heterocyclic compounds, such as pyrazoles. Pyrazoles are a class of compounds known for a wide range of pharmacological activities, including anticancer and antitubercular properties. researchgate.net As mentioned, this compound can be converted into an enaminone, which is a direct precursor to pyrazole rings. galchimia.com The resulting pyrazole derivatives, which incorporate the dichlorofluorophenyl group, can then be evaluated for their potential as new drugs.

Furthermore, this acetophenone is a known industrial by-product in the synthesis of 2,4-dichloro-5-fluoroacetophenone, a key intermediate for fluoroquinolone antibiotics. researchgate.net Research has focused on developing efficient methods to convert this by-product into other valuable chemicals, such as 2,6-dichloro-3-fluorobenzonitrile, which is an important intermediate for pharmaceuticals and plant protection agents. This not only provides a source of valuable materials but also reduces industrial waste. researchgate.net

Q & A

Basic: What are the critical physical and chemical properties of 2',6'-Dichloro-3'-fluoroacetophenone that influence its handling and reactivity in laboratory settings?

Answer:

The compound exists as a colorless to light yellow liquid (melting point not specified, but boiling point: 255°C; density: 1.403 g/mL at 25°C) . Its liquid state necessitates careful storage (<15°C in a cool, dark place) to prevent degradation or unintended reactions . Key hazards include skin/eye irritation (H315, H319) and combustibility (flash point: 84°C), requiring PPE (gloves, eye protection) and fire-safe handling . Its refractive index (1.529) and solubility profile (lipophilic due to halogen substituents) make it suitable for organic synthesis but challenging for aqueous-phase reactions .

Basic: What synthetic methodologies are typically used to prepare this compound, and how do reaction conditions impact yield?

Answer:

While explicit synthetic routes are not detailed in the evidence, halogenation of acetophenone derivatives (e.g., Friedel-Crafts acylation followed by electrophilic halogenation) is inferred . The presence of chlorine and fluorine at specific positions suggests regioselective halogenation under controlled temperatures (e.g., using Cl2/FeCl3 or fluorinating agents like Selectfluor<sup>®</sup>). Purity (>97% by GC) depends on rigorous purification (distillation under reduced pressure, column chromatography) and reaction stoichiometry.

Advanced: How can researchers optimize enantioselective reduction of this compound to synthesize (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol with high enantiomeric excess (ee)?

Answer:

The ketone group in this compound serves as a precursor for chiral alcohols via asymmetric reduction . Key strategies include:

- Catalyst Selection : Use chiral catalysts like Corey-Bakshi-Shibata (CBS) or Noyori-type Ru complexes to achieve high ee .

- Reaction Monitoring : Employ chiral HPLC or polarimetry to track ee during reduction.

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance stereoselectivity by stabilizing transition states.

- Temperature Control : Lower temperatures (<0°C) reduce side reactions and improve selectivity .

Advanced: What analytical challenges arise in characterizing this compound, and how can they be resolved?

Answer:

- Purity Discrepancies : GC reports >97% purity , but NMR may detect trace impurities (e.g., residual solvents). Cross-validation using GC-MS and <sup>19</sup>F NMR is recommended.

- Structural Confirmation : The compound’s liquid state complicates X-ray crystallography. Alternative methods include FT-IR (C=O stretch at ~1700 cm<sup>-1</sup>) and high-resolution MS .

- Stability Under Storage : Degradation products (e.g., oxidation byproducts) can form if stored improperly. Periodic GC analysis and strict adherence to storage guidelines (<15°C) mitigate this .

Advanced: How do steric and electronic effects of the 2',6'-dichloro and 3'-fluoro substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Answer:

- Steric Hindrance : The 2',6'-dichloro groups hinder attack at adjacent positions, directing nucleophiles to the 4'-position .

- Electronic Effects : The electron-withdrawing fluorine at 3' deactivates the ring, slowing NAS but enhancing regioselectivity.

- Methodological Insight : Use strong nucleophiles (e.g., amines, alkoxides) under high temperatures (80–120°C) with polar solvents (DMF, DMSO) to overcome deactivation .

Advanced: What safety protocols are critical when scaling up reactions involving this compound, particularly in exothermic processes?

Answer:

- Thermal Management : Monitor reaction temperature closely; use jacketed reactors for cooling during exothermic steps (e.g., reductions).

- Ventilation : Ensure fume hoods are operational due to potential HCl/HF release during decomposition .

- Fire Safety : Keep dry sand or alcohol-resistant foam nearby (combustible liquid, H227) .

- Waste Disposal : Neutralize acidic byproducts before disposal via approved facilities (P501) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.